molecular formula C3H7NO2S B12055668 DL-Cysteine-3,3-d2

DL-Cysteine-3,3-d2

Cat. No.: B12055668
M. Wt: 123.17 g/mol
InChI Key: XUJNEKJLAYXESH-DICFDUPASA-N
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Description

Cysteine-3,3-d2 is a deuterated form of cysteine, an amino acid that contains sulfur. The deuterium atoms replace the hydrogen atoms at the 3,3 positions of the cysteine molecule. This isotopic labeling is often used in scientific research to study metabolic pathways and protein structures due to its stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cysteine-3,3-d2 typically involves the incorporation of deuterium into the cysteine molecule. One common method is the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often require a catalyst and controlled temperature to ensure the selective incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of Cysteine-3,3-d2 follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle isotopic exchange reactions. The purity of the final product is crucial, and therefore, extensive purification steps are employed to achieve high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Cysteine-3,3-d2 undergoes various chemical reactions similar to non-deuterated cysteine. These include:

Common Reagents and Conditions

Major Products

Mechanism of Action

Cysteine-3,3-d2 exerts its effects primarily through its involvement in redox reactions and as a building block for proteins. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound participates in the synthesis of glutathione, a crucial antioxidant, and in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cysteine-3,3-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. The stability and distinguishable mass of deuterium make it an invaluable tool for studying complex biological systems and metabolic pathways .

Properties

Molecular Formula

C3H7NO2S

Molecular Weight

123.17 g/mol

IUPAC Name

2-amino-3,3-dideuterio-3-sulfanylpropanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i1D2

InChI Key

XUJNEKJLAYXESH-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)S

Canonical SMILES

C(C(C(=O)O)N)S

Origin of Product

United States

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